

Infrared spectroscopy of O-(3-Chloroallyl)hydroxylamine functional groups

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Compound of Interest

Compound Name: **O-(3-Chloroallyl)hydroxylamine**

Cat. No.: **B154111**

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A Comprehensive Guide to the Infrared Spectroscopy of **O-(3-Chloroallyl)hydroxylamine** Functional Groups

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. **O-(3-Chloroallyl)hydroxylamine** is a reactive molecule with potential applications in organic synthesis.^{[1][2][3][4]} Infrared (IR) spectroscopy offers a powerful, non-destructive method for identifying the key functional groups within this molecule, providing insights into its structure and purity. This guide provides a detailed comparison of infrared spectroscopy techniques for analyzing **O-(3-Chloroallyl)hydroxylamine**, supported by experimental data and protocols.

Predicted Infrared Absorption Data for O-(3-Chloroallyl)hydroxylamine

The infrared spectrum of **O-(3-Chloroallyl)hydroxylamine** is characterized by the vibrational frequencies of its constituent functional groups. Based on established group frequencies from the literature, the expected absorption bands are summarized in the table below. These values provide a benchmark for analyzing experimental spectra.

Functional Group	Bond Vibration	Predicted Absorption Range (cm ⁻¹)	Intensity
Hydroxylamine	O-H stretch	3200 - 3600	Broad, Medium
Hydroxylamine	N-H bend	1550 - 1650	Medium
Hydroxylamine	C-O stretch	1000 - 1250	Strong
Hydroxylamine	N-O stretch	930 - 970	Medium
Allyl Group	=C-H stretch	3000 - 3100	Medium
Allyl Group	C=C stretch	1640 - 1680	Medium to Weak
Allyl Group	=C-H bend (out-of-plane)	900 - 1000	Strong
Chloroalkene	C-Cl stretch	550 - 850	Strong
Alkyl Group	C-H stretch	2850 - 3000	Strong

Comparison of Infrared Spectroscopy Sampling Techniques

The choice of sampling technique can significantly impact the quality and reproducibility of infrared spectra. For a liquid sample like **O-(3-Chloroallyl)hydroxylamine**, Attenuated Total Reflectance (ATR)-FTIR is a modern and efficient method. Below is a comparison with the more traditional potassium bromide (KBr) pellet technique.

Feature	ATR-FTIR Spectroscopy	KBr Pellet Transmission FTIR
Sample Preparation	Minimal; a small drop of liquid is placed directly on the ATR crystal. [5]	Laborious; requires grinding the sample with KBr powder and pressing into a transparent pellet.
Sample Amount	Very small (a few microliters).	Requires several milligrams of sample.
Speed of Analysis	Fast; spectra can be obtained in under a minute. [6]	Time-consuming due to sample preparation.
Reproducibility	High, due to consistent path length. [7]	Can be variable, depending on pellet quality and thickness.
Potential for Sample Contamination	Low. The crystal is easily cleaned. [8]	High, from atmospheric moisture (KBr is hygroscopic) or impurities in the KBr.
Applicability	Ideal for liquids, solids, pastes, and powders. [5] [9]	Primarily for solid samples that can be ground into a fine powder.

Experimental Protocol: ATR-FTIR Spectroscopy of O-(3-Chloroallyl)hydroxylamine

This protocol outlines the steps for obtaining a high-quality infrared spectrum of liquid **O-(3-Chloroallyl)hydroxylamine** using an ATR-FTIR spectrometer.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

- Background Spectrum:

- Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
- Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

• Sample Application:

- Place a small drop (1-2 µL) of **O-(3-Chloroallyl)hydroxylamine** directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[8]

• Spectrum Acquisition:

- If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.[6]
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is commonly recorded over the range of 4000 to 400 cm⁻¹.[10]

• Data Processing and Analysis:

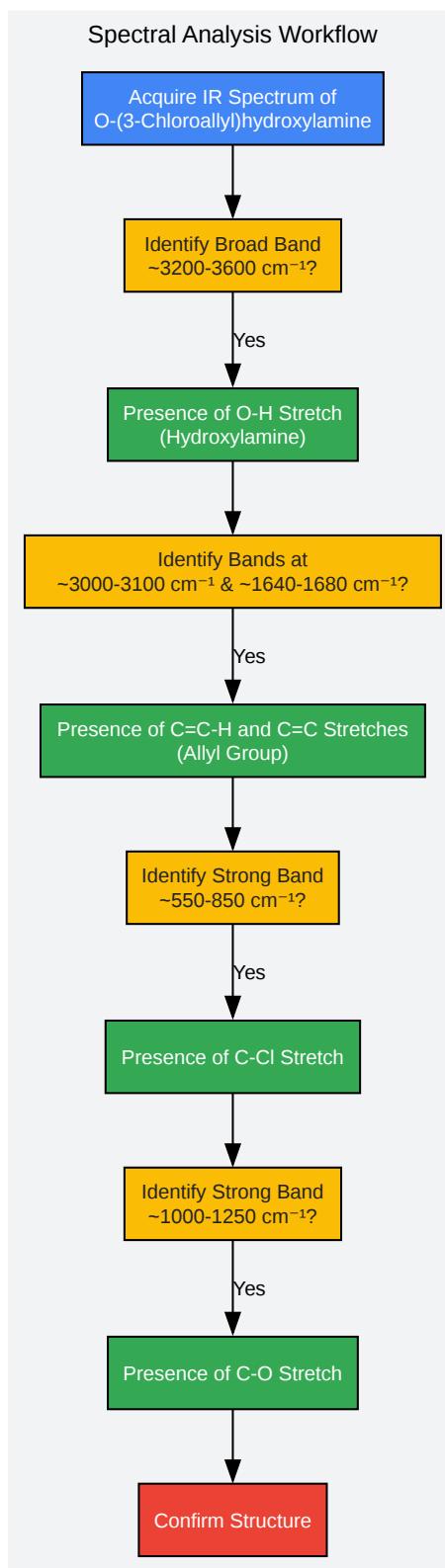
- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform a baseline correction if necessary.
- Identify and label the characteristic absorption bands corresponding to the functional groups of **O-(3-Chloroallyl)hydroxylamine**.

• Cleaning:

- Thoroughly clean the ATR crystal after analysis by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

Workflow for Functional Group Identification

The following diagram illustrates the logical workflow for identifying the key functional groups of **O-(3-Chloroallyl)hydroxylamine** from its infrared spectrum.



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Caption: Workflow for identifying functional groups.

Comparison with a Non-Chlorinated Analog: O-Allylhydroxylamine

To highlight the influence of the chloro group on the infrared spectrum, a comparison with O-allylhydroxylamine is useful. The primary difference in the spectrum of **O-(3-Chloroallyl)hydroxylamine** will be the presence of a strong absorption band in the fingerprint region between 850 and 550 cm⁻¹, which is characteristic of the C-Cl stretching vibration.[10] [11] The spectrum of O-allylhydroxylamine [CID: 420841] would lack this feature.[12] The electronic effects of the chlorine atom may also induce minor shifts in the frequencies of the adjacent C=C and C-O bonds.

By following the protocols and data presented in this guide, researchers can effectively utilize infrared spectroscopy for the characterization of **O-(3-Chloroallyl)hydroxylamine** and related compounds, ensuring the structural integrity of materials used in further research and development.

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